molecular formula C15H22O4 B2963655 5-(2,4-Dimethoxyphenyl)-3,3-dimethylpentanoic acid CAS No. 97305-84-5

5-(2,4-Dimethoxyphenyl)-3,3-dimethylpentanoic acid

Cat. No.: B2963655
CAS No.: 97305-84-5
M. Wt: 266.337
InChI Key: RTCCMPUFLZDHOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-Dimethoxyphenyl)-3,3-dimethylpentanoic acid ( 97305-84-5) is a high-purity chemical compound supplied for research and development purposes. This compound has a molecular formula of C15H22O4 and a molecular weight of 266.33 g/mol . Its structure features a pentanoic acid backbone substituted with dimethyl groups at the 3-position and a 2,4-dimethoxyphenyl moiety, which is a feature of interest in medicinal chemistry . While the specific biological profile of this compound is a subject of ongoing research, compounds with similar dimethoxyphenyl scaffolds are investigated for their potential as selective agonists for serotonin receptors such as the 5-HT2AR, a target of significant interest in neuropharmacology . Researchers value this specific structural framework for exploring structure-activity relationships (SAR) and for the development of novel pharmacological tools. The product is labeled with the SMILES string O=C(O)CC(C)(C)CCC1=CC=C(OC)C=C1OC for precise identification . It is offered in various quantities to meet diverse research needs, with availability subject to stock. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

5-(2,4-dimethoxyphenyl)-3,3-dimethylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4/c1-15(2,10-14(16)17)8-7-11-5-6-12(18-3)9-13(11)19-4/h5-6,9H,7-8,10H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCCMPUFLZDHOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=C(C=C(C=C1)OC)OC)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dimethoxyphenyl)-3,3-dimethylpentanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dimethoxyphenyl)-3,3-dimethylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5-(2,4-Dimethoxyphenyl)-3,3-dimethylpentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethoxyphenyl)-3,3-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylpentanoic Acids

5-(2,3-Dimethoxyphenyl)pentanoic acid (CAS 54130-93-7)
  • Structural Difference : Methoxy groups at 2,3-positions vs. 2,4-positions.
  • This compound is marketed as a pharmaceutical intermediate, suggesting utility in drug synthesis .
5-(4-Fluorophenyl)-3,3-dimethylpentanoic acid (CAS 867332-70-5)
  • Structural Difference : Fluorine substituent at the para position vs. methoxy groups.
  • Impact: Fluorine increases electronegativity and lipophilicity, enhancing membrane permeability but possibly raising toxicity concerns.
5-(3,5-Dichlorophenyl)-5-oxopentanoic acid (CAS 172168-00-2)
  • Structural Difference : Chlorine substituents and a ketone group.
  • Impact : Chlorine enhances halogen bonding but increases molecular weight and toxicity risks. The ketone group may reduce acidity compared to carboxylic acid derivatives .

Alkyl-Substituted Pentanoic Acids

2,4-Dimethylpentanoic acid (CAS 5868-33-7)
  • Structural Difference : Lacks the aromatic ring; features a linear chain with methyl groups.
  • Impact : Simpler structure results in lower molecular weight and higher volatility. Used in industrial applications, highlighting the role of aromaticity in pharmacological activity .

Heterocyclic Analogs

5-(2,4-Dimethoxyphenyl)-furan-2-carboxylic acid (BP-4035)
  • Structural Difference: Furan ring replaces the pentanoic acid chain.

Formulation-Modified Analogs

[5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid]
  • Structural Difference: Dimethylphenoxy group instead of dimethoxyphenyl.
  • Impact : Inclusion complexes with β-cyclodextrin significantly enhance dissolution rates, suggesting that formulation strategies can address poor solubility in similar compounds .

Key Findings from Comparative Studies

Substituent Position and Bioactivity

  • 2,4-Dimethoxy vs. 3,4-Dimethoxy : Evidence from triazole derivatives (e.g., 5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazoles) indicates that 2,4-substitution often confers better antioxidant activity and lower toxicity compared to 3,4-substitution due to optimized steric and electronic effects .

Toxicity and Computational Predictions

  • Computational tools like GUSAR-online predict acute toxicity by analyzing structural motifs. For example, triazole derivatives with 2,4-dimethoxyphenyl groups showed lower predicted toxicity than halogenated analogs, underscoring the safety advantage of methoxy over halogens .

Solubility and Formulation

  • The dissolution study of [5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid] demonstrates that cyclodextrin complexes improve bioavailability, a strategy applicable to compounds with similar hydrophobicity .

Biological Activity

5-(2,4-Dimethoxyphenyl)-3,3-dimethylpentanoic acid is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H22O4
  • Molecular Weight : 266.34 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized that the compound may act as an agonist at certain receptors, influencing several biochemical pathways.

Target Receptors

  • Serotonin Receptors : Similar compounds have shown activity at serotonin receptors (5-HT2AR), which are implicated in mood regulation and various psychiatric disorders .
  • Enzyme Interactions : The compound may inhibit or activate specific enzymes involved in metabolic processes, affecting lipid metabolism and potentially influencing conditions such as obesity and diabetes .

Biological Activities

The compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
  • Cytotoxicity : Research indicates that it may have cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy.

Table 1: Biological Activity Summary

Activity TypeObservationsReferences
AntimicrobialActive against several bacterial strains
Anti-inflammatoryReduces markers of inflammation in vitro
CytotoxicityInduces apoptosis in cancer cell lines

Table 2: Structure-Activity Relationship (SAR)

Compound VariantActivity at 5-HT2AREfficacy (%)Reference
This compoundModerate70
Analog A (with different substituent)Low20
Analog B (without methoxy groups)Negligible0

Case Studies

  • Case Study on Antimicrobial Properties :
    In a study evaluating the antimicrobial efficacy of various compounds, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as a therapeutic agent in treating bacterial infections.
  • Case Study on Cytotoxic Effects :
    A series of experiments were conducted to assess the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis in melanoma cells at concentrations below 10 µM, indicating its potential as a lead compound for further development in oncology.

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